5,5'-Dimethoxylariciresinol 4-O-glucoside

Descripción

Propiedades

IUPAC Name |

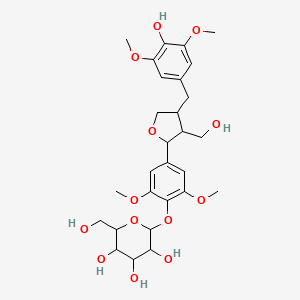

2-[4-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPNTYPNEPEMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, experimental protocols, and potential biological activities of the lignan glycoside, 5,5'-Dimethoxylariciresinol 4-O-glucoside. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound is a lignan glycoside, a class of polyphenolic compounds found in plants. Lignans have garnered significant scientific interest due to their diverse pharmacological activities. This guide focuses on the known natural occurrences of this specific compound and provides a framework for its extraction, characterization, and potential mechanisms of action.

Natural Sources

Current scientific literature and databases indicate that this compound has been identified in the following plant species:

-

Lonicera maackii (Amur Honeysuckle): This species of honeysuckle is a known source of various lignans, including this compound[1].

-

Phellodendron amurense (Amur Cork Tree): The bark of this tree, a common material in traditional medicine, has been reported to contain this compound[2][3].

Data Presentation: Quantitative Analysis

A thorough review of existing literature reveals a notable gap in the quantitative analysis of this compound in its natural sources. While its presence is confirmed, specific data on the concentration or yield of this compound from Lonicera maackii or Phellodendron amurense is not currently available in published research. The table below reflects this current lack of quantitative data.

| Plant Source | Plant Part | Compound Concentration/Yield | Reference |

| Lonicera maackii | Not Specified | Data Not Available | N/A |

| Phellodendron amurense | Bark | Data Not Available | N/A |

Further research is warranted to quantify the concentration of this compound in these and other potential plant sources to aid in the development of efficient extraction and isolation protocols.

Experimental Protocols

While a specific, detailed experimental protocol for the extraction and purification of this compound is not explicitly outlined in the available literature, a general methodology can be inferred from standard practices for lignan isolation from plant materials. The following is a proposed workflow based on established techniques.

General Extraction and Isolation Workflow

Detailed Methodologies

3.2.1. Extraction

-

Preparation of Plant Material: The plant material (e.g., air-dried leaves of Lonicera maackii or bark of Phellodendron amurense) is ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, typically ethanol or methanol, at room temperature or under reflux for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Lignan glycosides, being polar, are expected to concentrate in the ethyl acetate and n-butanol fractions.

3.2.3. Purification

-

Column Chromatography: The bioactive fractions (typically ethyl acetate and n-butanol) are subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

3.2.4. Structural Characterization

The structure of the isolated compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. The molecular formula for this compound is C₂₈H₃₈O₁₃, with a molecular weight of approximately 582.59 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been directly investigated, the biological activities of other structurally related lignans suggest potential involvement in key cellular signaling cascades, particularly those related to antioxidant and anti-inflammatory responses.

Antioxidant Signaling Pathway (Nrf2-ARE Pathway)

Lignans are known to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

In this pathway, the lignan may promote the dissociation of Nrf2 from its inhibitor, Keap1. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and subsequent protection against oxidative stress.

Anti-inflammatory Signaling Pathway (NF-κB Pathway)

Many lignans exhibit anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation targets IκB for degradation, releasing NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound, like other lignans, may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.

Conclusion

This compound is a naturally occurring lignan found in Lonicera maackii and Phellodendron amurense. While its presence in these plants is established, there is a clear need for further research to quantify its abundance. The provided experimental framework offers a starting point for the isolation and characterization of this compound. Based on the known activities of related lignans, it is plausible that this compound possesses antioxidant and anti-inflammatory properties, potentially mediated through the Nrf2 and NF-κB signaling pathways, respectively. This guide serves as a valuable resource for scientists and researchers aiming to explore the therapeutic potential of this promising natural product.

References

An In-depth Technical Guide to 5,5'-Dimethoxylariciresinol 4-O-glucoside: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dimethoxylariciresinol 4-O-glucoside is a naturally occurring lignan glycoside that has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and, most notably, its role in reversing multidrug resistance in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also known as DMAG, possesses a core structure characteristic of a furofuran lignan, glycosidically linked to a glucose moiety.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| CAS Number | 154418-16-3[1][2] |

| Molecular Formula | C28H38O13[1][2] |

| PubChem CID | 91895367[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 582.6 g/mol | PubChem[1] |

| Predicted Boiling Point | 790.7 ± 60.0 °C | ChemicalBook[3] |

| Predicted Density | 1.379 ± 0.06 g/cm³ | ChemicalBook[3] |

| Predicted pKa | 10.12 ± 0.25 | ChemicalBook[3] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 6 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

Spectral Data

Mass spectrometry data would be expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of the loss of the glucose moiety and subsequent fragmentation of the aglycone.

Biological Activity: Reversal of Multidrug Resistance

The most significant reported biological activity of this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. A key study demonstrated its efficacy in doxorubicin-resistant human leukemia K562/DOX cells.

Mechanism of Action

The primary mechanism by which this compound reverses MDR is through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. In resistant cancer cells, P-gp is often overexpressed, leading to the active removal of chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and efficacy. This compound acts as a P-gp inhibitor, blocking this efflux mechanism and restoring the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin.

Experimental Data and Protocols

The following tables summarize the quantitative data from a study investigating the reversal of doxorubicin resistance in K562/DOX cells by this compound.

Table 1: Effect on Doxorubicin Cytotoxicity

| Cell Line | Treatment | IC50 of Doxorubicin (µM) |

| K562/DOX | Doxorubicin alone | 34.93 ± 1.37 |

| K562/DOX | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 |

Table 2: Effect on Intracellular Accumulation of Doxorubicin and Rhodamine 123

| Treatment | Fold Increase in Doxorubicin Fluorescence | Percentage Increase in Rhodamine 123 Fluorescence |

| 1.0 µM DMAG | 2.3 | 49.11% |

Experimental Protocols

A general outline of the key experimental protocols used to obtain the data above is provided below. Researchers should refer to the original publication for detailed procedures.

1. Cell Culture

-

Doxorubicin-resistant human leukemia cells (K562/DOX) and their sensitive parental line (K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. The resistant cell line is typically maintained in a medium containing a low concentration of doxorubicin to maintain the resistance phenotype.

2. Cytotoxicity Assay (MTT Assay)

-

Cells are seeded in 96-well plates and treated with varying concentrations of doxorubicin, either alone or in combination with a fixed concentration of this compound.

-

After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and the IC50 values (the concentration of drug required to inhibit cell growth by 50%) are calculated.

3. Apoptosis Assay (Propidium Iodide/Hoechst 33342 Double Staining)

-

Cells are treated with doxorubicin in the presence or absence of this compound for various time points.

-

The cells are then stained with Hoechst 33342 (a fluorescent dye that stains the nuclei of all cells) and propidium iodide (a fluorescent dye that only enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

The stained cells are visualized and quantified using fluorescence microscopy to determine the percentage of apoptotic cells.

4. Intracellular Drug Accumulation Assay

-

Doxorubicin Accumulation: K562/DOX cells are incubated with doxorubicin with or without this compound for a specific period. The intracellular fluorescence of doxorubicin is then measured using flow cytometry.

-

Rhodamine 123 Accumulation: As a non-toxic fluorescent substrate of P-gp, rhodamine 123 is used to more directly assess P-gp activity. Cells are treated with rhodamine 123 in the presence or absence of the test compound, and the intracellular fluorescence is quantified by flow cytometry.

Synthesis and Isolation

Isolation

This compound is a natural product that can be isolated from various plant sources, including Phellodendron amurense and Lonicera maackii.[1][4] The general procedure for its isolation involves:

-

Extraction: The plant material is typically extracted with a polar solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: The fraction containing the target compound is further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex column chromatography, and preparative high-performance liquid chromatography (HPLC).

Synthesis

Conclusion and Future Directions

This compound is a promising natural product with demonstrated activity in reversing multidrug resistance in cancer cells. Its mechanism of action, involving the inhibition of the P-gp efflux pump, makes it an attractive candidate for further investigation as a potential adjuvant in chemotherapy.

Future research should focus on:

-

Detailed Pharmacokinetics and Pharmacodynamics: In vivo studies are needed to understand the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs could lead to the identification of more potent and selective P-gp inhibitors.

-

Combination Therapy Studies: Further investigation into the synergistic effects of this compound with a broader range of chemotherapeutic agents and in different cancer cell lines is warranted.

-

Complete Spectral Characterization: Full elucidation and publication of the 1H and 13C NMR spectral data are essential for the unambiguous identification and quality control of this compound in future studies.

References

Unraveling the Synthesis of 5,5'-Dimethoxylariciresinol 4-O-glucoside in Lonicera maackii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan glycoside identified in Lonicera maackii (Amur Honeysuckle). Due to the limited specific research on this pathway in L. maackii, this document synthesizes information from established general lignan biosynthesis pathways in other plant species. It details the enzymatic steps from the general phenylpropanoid pathway to the formation of the aglycone, 5,5'-Dimethoxylariciresinol, and its subsequent glycosylation. This guide also presents detailed, representative experimental protocols for the key enzymatic and analytical techniques required to investigate this pathway, along with structured tables for the presentation of quantitative data. Visual diagrams of the biosynthetic pathway and a typical experimental workflow are provided to facilitate understanding.

Introduction

Lonicera maackii, commonly known as the Amur honeysuckle, is a deciduous shrub that produces a variety of secondary metabolites. Among these are lignans, a class of diphenolic compounds with a wide range of biological activities. This compound is a specific lignan glycoside that has been isolated from this plant species. The elucidation of its biosynthetic pathway is crucial for understanding the plant's secondary metabolism and for enabling biotechnological production of this and related compounds for potential pharmaceutical applications. This guide outlines the probable enzymatic reactions and intermediates involved in its formation, based on current knowledge of lignan biosynthesis.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through three major stages:

-

Phenylpropanoid Pathway: Synthesis of monolignol precursors.

-

Lignan Skeleton Formation: Dimerization and modification of monolignols to form the 5,5'-Dimethoxylariciresinol aglycone.

-

Glycosylation: Attachment of a glucose moiety to the aglycone.

Phenylpropanoid Pathway and Monolignol Biosynthesis

The pathway initiates with the amino acid L-phenylalanine, which is converted to monolignols, the building blocks of lignans, through a series of enzymatic reactions. The key monolignol precursor for many lignans is coniferyl alcohol.

Formation of the 5,5'-Dimethoxylariciresinol Aglycone

The formation of the lariciresinol core involves the stereospecific coupling of two coniferyl alcohol units, followed by reduction and methylation steps.

-

Oxidative Dimerization: Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is mediated by laccases or peroxidases and is directed by dirigent proteins to ensure stereospecificity.

-

Reduction to Lariciresinol: Pinoresinol is then sequentially reduced by a pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme, to first form lariciresinol.

-

Methylation: The lariciresinol intermediate is believed to undergo two successive O-methylation reactions at the 5 and 5' positions, catalyzed by O-methyltransferases (OMTs), to yield 5,5'-Dimethoxylariciresinol.

Glycosylation of 5,5'-Dimethoxylariciresinol

The final step is the attachment of a glucose molecule to the 4-hydroxyl group of 5,5'-Dimethoxylariciresinol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor. While the specific UGT in L. maackii has not been identified, studies on other plants like Isatis indigotica have characterized UGTs capable of glycosylating lariciresinol at the 4-hydroxyl position.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in Lonicera maackii is not currently available in the literature. The following tables are provided as a template for researchers to structure their data upon experimental investigation.

Table 1: Putative Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Pinoresinol-Lariciresinol Reductase (PLR) | Pinoresinol | |||

| O-Methyltransferase (OMT) | Lariciresinol | |||

| UDP-Glycosyltransferase (UGT) | 5,5'-Dimethoxylariciresinol | |||

| UDP-Glucose |

Table 2: Metabolite Concentrations in Lonicera maackii Tissues

| Metabolite | Leaf (µg/g FW) | Stem (µg/g FW) | Root (µg/g FW) |

| Coniferyl alcohol | |||

| Pinoresinol | |||

| Lariciresinol | |||

| 5,5'-Dimethoxylariciresinol | |||

| This compound |

Experimental Protocols

The following are detailed, representative protocols for key experiments required to elucidate and characterize the biosynthetic pathway.

Metabolite Extraction and Analysis

Objective: To extract and quantify lignans and their precursors from L. maackii tissues.

Materials:

-

Plant tissue (leaves, stems, roots)

-

Liquid nitrogen

-

80% Methanol

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC or UPLC-MS/MS system

Protocol:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 80% methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the extract using a C18 reverse-phase HPLC column coupled with a UV or mass spectrometer detector.

-

Quantify the compounds by comparing their peak areas to those of authentic standards.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce active recombinant enzymes (e.g., PLR, UGT) for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Lysozyme

-

DNase I

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

Protocol:

-

Clone the full-length coding sequence of the target gene into the expression vector.

-

Transform the construct into the E. coli expression strain.

-

Grow a 5 mL overnight culture in LB medium with the appropriate antibiotic.

-

Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication after adding lysozyme and DNase I.

-

Clarify the lysate by centrifugation and load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE and determine its concentration.

In Vitro Enzyme Assays

4.3.1. Pinoresinol-Lariciresinol Reductase (PLR) Assay

Objective: To determine the activity and kinetics of the recombinant PLR enzyme.

Materials:

-

Purified recombinant PLR

-

Pinoresinol (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Ethyl acetate

-

GC-MS or LC-MS system

Protocol:

-

Prepare a reaction mixture containing assay buffer, NADPH (e.g., 200 µM), and pinoresinol (at varying concentrations for kinetic analysis).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified PLR enzyme.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Separate the organic phase, evaporate to dryness, and resuspend the residue in a suitable solvent.

-

Analyze the products (lariciresinol) by GC-MS or LC-MS to determine the reaction rate.

4.3.2. UDP-Glycosyltransferase (UGT) Assay

Objective: To determine the activity and kinetics of the recombinant UGT enzyme.

Materials:

-

Purified recombinant UGT

-

5,5'-Dimethoxylariciresinol (acceptor substrate)

-

UDP-glucose (sugar donor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Methanol

-

LC-MS system

Protocol:

-

Prepare a reaction mixture containing assay buffer, 5,5'-Dimethoxylariciresinol, and UDP-glucose.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding the purified UGT enzyme.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of this compound by LC-MS.

Conclusion

The biosynthesis of this compound in Lonicera maackii is a multi-step process that likely follows the general lignan biosynthetic pathway. While the precise enzymes involved in L. maackii remain to be experimentally verified, this guide provides a robust framework for initiating such investigations. The proposed pathway, along with the detailed experimental protocols, will serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating the exploration of the rich metabolic landscape of this plant species. Further research, including transcriptomic analysis and functional characterization of candidate enzymes, is necessary to fully elucidate this biosynthetic pathway.

A Comprehensive Technical Guide on the Spectroscopic Data of 5,5'-Dimethoxylariciresinol 4-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan glycoside identified in plant species such as Phellodendron amurense and Lonicera maackii. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting its structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside detailed experimental protocols.

Compound Profile

-

Compound Name: this compound

-

Synonyms: 5,5'-Dimethoxylariciresil 4-O-glucoside, Manglieside-E

-

Molecular Formula: C₂₈H₃₈O₁₃[1]

-

CAS Number: 154418-16-3[1]

-

Chemical Class: Lignan Glycoside

Spectroscopic Data

2.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound, the expected mass can be calculated and is typically observed as an adduct with ions such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or a proton ([M+H]⁺) in positive ion mode, or as a deprotonated molecule ([M-H]⁻) in negative ion mode.

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI+ | [M+Na]⁺ | 605.2205 | Data not available |

| ESI+ | [M+H]⁺ | 583.2386 | Data not available |

| ESI- | [M-H]⁻ | 581.2239 | Data not available |

Note: Specific observed m/z values from experimental data are not available in the searched literature.

2.2. ¹H NMR Spectroscopic Data (Predicted)

The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. The following is a predicted table of chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Aglycone Moiety | ||||

| H-2' | ~6.50 | s | Aromatic | |

| H-6' | ~6.50 | s | Aromatic | |

| H-2 | ~6.70 | s | Aromatic | |

| H-6 | ~6.70 | s | Aromatic | |

| H-7 | ~2.5-2.8 | m | ||

| H-8 | ~2.3-2.5 | m | ||

| H-7' | ~4.70 | d | ~4.5 | |

| H-8' | ~2.8-3.0 | m | ||

| H-9a | ~3.80 | dd | ~10.5, 4.0 | |

| H-9b | ~3.60 | dd | ~10.5, 6.0 | |

| H-9'a | ~3.90 | dd | ~11.0, 5.0 | |

| H-9'b | ~3.70 | dd | ~11.0, 6.5 | |

| 3-OCH₃ | ~3.85 | s | Methoxyl | |

| 5-OCH₃ | ~3.85 | s | Methoxyl | |

| 3'-OCH₃ | ~3.82 | s | Methoxyl | |

| 5'-OCH₃ | ~3.82 | s | Methoxyl | |

| Glucose Moiety | ||||

| H-1'' | ~4.90 | d | ~7.5 | Anomeric Proton |

| H-2'' | ~3.5-3.7 | m | ||

| H-3'' | ~3.5-3.7 | m | ||

| H-4'' | ~3.5-3.7 | m | ||

| H-5'' | ~3.5-3.7 | m | ||

| H-6''a | ~3.90 | dd | ~12.0, 2.0 | |

| H-6''b | ~3.75 | dd | ~12.0, 5.5 |

Note: These are predicted values based on related structures. Actual experimental values may vary.

2.3. ¹³C NMR Spectroscopic Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Position | δ (ppm) | Assignment |

| Aglycone Moiety | ||

| C-1 | ~135.0 | Aromatic |

| C-2 | ~105.0 | Aromatic |

| C-3 | ~153.0 | Aromatic |

| C-4 | ~138.0 | Aromatic |

| C-5 | ~153.0 | Aromatic |

| C-6 | ~105.0 | Aromatic |

| C-7 | ~33.0 | |

| C-8 | ~42.0 | |

| C-9 | ~72.0 | |

| C-1' | ~132.0 | Aromatic |

| C-2' | ~104.0 | Aromatic |

| C-3' | ~148.0 | Aromatic |

| C-4' | ~135.0 | Aromatic |

| C-5' | ~148.0 | Aromatic |

| C-6' | ~104.0 | Aromatic |

| C-7' | ~83.0 | |

| C-8' | ~46.0 | |

| C-9' | ~61.0 | |

| 3-OCH₃ | ~56.5 | Methoxyl |

| 5-OCH₃ | ~56.5 | Methoxyl |

| 3'-OCH₃ | ~56.3 | Methoxyl |

| 5'-OCH₃ | ~56.3 | Methoxyl |

| Glucose Moiety | ||

| C-1'' | ~102.0 | Anomeric Carbon |

| C-2'' | ~75.0 | |

| C-3'' | ~78.0 | |

| C-4'' | ~71.5 | |

| C-5'' | ~78.5 | |

| C-6'' | ~62.5 |

Note: These are predicted values based on related structures. Actual experimental values may vary.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of lignan glucosides, which would be applicable to this compound.

3.1. Extraction and Isolation

-

Plant Material: Dried and powdered plant material (e.g., stem bark of Phellodendron amurense) is subjected to extraction.

-

Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasonic-assisted extraction.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Lignan glucosides are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or MCI gel.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often with a C18 reversed-phase column, using a gradient of methanol or acetonitrile in water as the mobile phase.

-

3.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at 400-600 MHz for ¹H and 100-150 MHz for ¹³C.

-

Sample Preparation: Samples are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Experiments: A suite of NMR experiments is performed for complete structural elucidation:

-

¹H NMR for proton chemical shifts and coupling constants.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) to identify carbon types (CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which are crucial for assigning the positions of substituents and the glycosidic linkage. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry.

-

-

-

Mass Spectrometry:

-

Instrumentation: High-resolution mass spectra are typically acquired on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: The instrument is operated in either positive or negative ion mode to obtain the accurate mass of the molecular ion, which allows for the determination of the molecular formula.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of natural products like this compound.

Caption: Workflow for the isolation and spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive and detailed data, researchers are encouraged to consult primary literature reporting the isolation and characterization of this compound.

References

The Multifaceted Biological Activities of Lignans from Phellodendron amurense: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellodendron amurense, commonly known as the Amur cork tree, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, including inflammation, infections, and gastrointestinal disorders.[1][2] Modern phytochemical investigations have revealed a rich and diverse array of bioactive compounds within this plant, with lignans emerging as a class of significant therapeutic interest. Lignans are a large group of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors.[2] This technical guide provides an in-depth overview of the biological activities of lignans isolated from Phellodendron amurense, with a focus on their antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further investigation and therapeutic development.

Lignans Identified in Phellodendron amurense

A number of lignans have been isolated and identified from various parts of Phellodendron amurense, primarily the bark and leaves. These compounds form the basis of the biological activities discussed in this guide. Some of the notable lignans include Amurensin B, Syringin, and Pinoresinol, among others. The isolation and characterization of these compounds are crucial first steps in understanding their therapeutic potential.

Biological Activities of Phellodendron amurense Lignans

The lignans from Phellodendron amurense exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery. The following sections detail their key pharmacological effects, supported by quantitative data where available.

Antioxidant Activity

Lignans are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: Antioxidant Activity of Compounds from Phellodendron amurense

| Compound/Extract | Assay | IC50/EC50 Value | Source |

| Aqueous Extract | DPPH radical scavenging | Not specified, but noted as significant | [3] |

Further research is needed to isolate specific lignans and quantify their individual antioxidant capacities.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Lignans from Phellodendron amurense have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. A notable mechanism is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Table 2: Anti-inflammatory Activity of Lignans and Extracts from Phellodendron amurense

| Compound/Extract | Cell Line | Parameter Measured | IC50 Value | Source |

| Phillygenin (a lignan) | RAW 264.7 | NO Production | Not specified, but significant inhibition | [4] |

| P. amurense stem bark extract | In vivo (rat model) | Nitric oxide, 3-nitrotyrosine, NF-kB | Not specified, but significant reduction | [3][5][6] |

While specific IC50 values for lignans from P. amurense are not yet widely reported, studies on related lignans show potent inhibition of NO production, with IC50 values often in the micromolar range.[7][8][9][10][11]

Cytotoxic Activity

Several lignans have been investigated for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. While data on lignans specifically from Phellodendron amurense is emerging, related lignans have shown promising cytotoxic effects.

Table 3: Cytotoxic Activity of Lignans and Extracts

| Compound/Extract | Cell Line | IC50 Value (µM) | Source |

| 7'-oxocubebin dimethylether (from Phyllanthus amarus) | HeLa | 9.5 | [12] |

| Various Lignans | PC-3, KB | 2.29 - 4.43 x 10⁻⁶ | [13] |

| P. amurense tincture | HCT 116, HeLa | Not specified, but strongest effect among tested cell lines | [14] |

This table includes data from related plant species to illustrate the potential of this compound class, highlighting the need for further studies on lignans specific to P. amurense.

Neuroprotective Effects

Neurodegenerative diseases represent a significant and growing health concern. Lignans have shown promise in neuroprotection through their antioxidant, anti-inflammatory, and anti-apoptotic properties. They have been shown to modulate key signaling pathways involved in neuronal survival and function.

Quantitative data (e.g., EC50 values) for the neuroprotective effects of specific lignans from Phellodendron amurense are not yet well-documented in the readily available literature. However, studies on lignans like pinoresinol demonstrate their potential in ameliorating memory impairment and facilitating hippocampal long-term potentiation.[15]

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of Phellodendron amurense lignans, this section provides detailed methodologies for key experiments.

Lignan Extraction and Isolation from Phellodendron amurense Bark

A common method for the extraction and isolation of lignans involves solvent extraction followed by chromatographic separation.

Protocol:

-

Preparation of Plant Material: The dried bark of Phellodendron amurense is ground into a coarse powder.

-

Extraction: The powdered bark is extracted with 60% ethanol in a shaking incubator for 24 hours at room temperature.[16]

-

Concentration: The extract is filtered and then concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then freeze-dried to obtain a crude powder.[16]

-

Chromatographic Separation: The crude extract is subjected to column chromatography, often using Sephadex LH-20, followed by further purification steps such as preparative high-performance liquid chromatography (HPLC) to isolate individual lignans.[16]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of compounds.

Protocol:

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[17]

-

Reaction Mixture: In a 96-well plate, various concentrations of the test compound (dissolved in a suitable solvent) are mixed with the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.[18]

-

Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[17]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.[17]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.[18]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the lignan for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of approximately 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[19]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[19]

-

Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the lignan for 1 hour before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.[18]

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[20] An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.[18][19]

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540-550 nm.[18][19]

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of lignans from Phellodendron amurense are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

The anti-inflammatory effects of lignans are largely attributed to their ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Lignans can inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of NF-κB.[4][21][22][23]

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in inflammation. Lignans have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.[21]

Caption: Anti-inflammatory signaling pathway modulation by lignans.

Neuroprotective Signaling: PI3K/Akt Pathway

The neuroprotective effects of lignans are, in part, mediated by the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.[5][24][25][26][27]

Caption: Neuroprotective signaling via the PI3K/Akt pathway.

Conclusion and Future Directions

The lignans from Phellodendron amurense represent a promising class of natural products with a diverse range of biological activities that are highly relevant to human health. Their demonstrated antioxidant, anti-inflammatory, cytotoxic, and neuroprotective properties underscore their potential for the development of novel therapeutics for a variety of diseases.

This technical guide has summarized the current state of knowledge, providing a foundation for further research. However, to fully realize the therapeutic potential of these compounds, several key areas require further investigation:

-

Comprehensive Phytochemical Profiling: A more exhaustive isolation and characterization of the full spectrum of lignans present in Phellodendron amurense is needed.

-

Quantitative Bioactivity Studies: Rigorous in vitro and in vivo studies are required to determine the specific IC50 and EC50 values of individual lignans for their various biological activities.

-

Mechanism of Action Elucidation: Further research is necessary to fully delineate the molecular mechanisms underlying the observed biological effects, including the identification of specific protein targets and the detailed mapping of signaling pathway modulation.

-

Pharmacokinetic and Toxicological Studies: To translate these promising preclinical findings into clinical applications, comprehensive studies on the absorption, distribution, metabolism, excretion, and potential toxicity of these lignans are essential.

By addressing these research gaps, the scientific and medical communities can unlock the full therapeutic potential of lignans from Phellodendron amurense, paving the way for the development of new and effective treatments for a range of debilitating diseases.

References

- 1. ftp.notulaebotanicae.ro [ftp.notulaebotanicae.ro]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phillygenin inhibited LPS-induced RAW 264.7 cell inflammation by NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Suppression of inducible nitric oxide synthase expression by furfuran lignans from flower buds of Magnolia fargesii in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignans from Isatis indigotica roots and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neolignans from Piper futokadsura and their inhibition of nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lignans from Saururus chinensis with Inhibitory Effects on Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-nps.or.kr [e-nps.or.kr]

- 12. Cytotoxic Lignan from the Non-Transformed Root Culture of Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiproliferative Effect of Phellodendron amurense Rupr. Based on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lignans as multi-targeted natural products in neurodegenerative diseases and depression: Recent perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The anti-inflammatory potential of Cortex Phellodendron in vivo and in vitro: down-regulation of NO and iNOS through suppression of NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sophorolipid Suppresses LPS-Induced Inflammation in RAW264.7 Cells through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 27. Signal Transduction Reaction Monitoring Deciphers Site-Specific PI3K-mTOR/MAPK Pathway Dynamics in Oncogene-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5,5'-Dimethoxylariciresinol 4-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to 5,5'-Dimethoxylariciresinol 4-O-glucoside, a natural compound with potential applications in overcoming multidrug resistance in cancer therapy.

Chemical Identification

CAS Number: 154418-16-3[1]

Synonyms:

-

5,5'-Dimethoxylariciresil 4-O-glucoside

-

DMAG

-

AKOS032961752

-

FS-10416

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C28H38O13 | PubChem |

| Molecular Weight | 582.6 g/mol | PubChem |

| XLogP3-AA | -1.3 | PubChem |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 13 | PubChem |

| Rotatable Bond Count | 10 | PubChem |

| Exact Mass | 582.231241 g/mol | PubChem |

| Monoisotopic Mass | 582.231241 g/mol | PubChem |

| Topological Polar Surface Area | 186 Ų | PubChem |

| Heavy Atom Count | 41 | PubChem |

| Complexity | 933 | PubChem |

Biological Activity: Reversal of Multidrug Resistance

This compound (DMAG) has been demonstrated to reverse multidrug resistance (MDR) in doxorubicin-resistant human leukemia K562/DOX cells. The primary mechanism is believed to be the inhibition of the drug efflux pump P-glycoprotein (P-gp).

Quantitative Data

The following tables summarize the key quantitative findings from a study investigating the effects of DMAG on doxorubicin-resistant leukemia cells.[1]

Table 1: Effect of DMAG on the Cytotoxicity of Doxorubicin in K562/DOX Cells [1]

| Treatment | IC50 of Doxorubicin (μM) |

| Doxorubicin alone | 34.93 ± 1.37 |

| Doxorubicin + 1.0 μM DMAG | 12.51 ± 1.28 |

Table 2: Effect of DMAG on Doxorubicin-Induced Apoptosis in K562/DOX Cells [1]

| Treatment | Apoptosis Rate (%) after 24h | Apoptosis Rate (%) after 48h |

| Control | Not reported | Not reported |

| 15.0 μM Doxorubicin | ~10% | ~15% |

| 15.0 μM Doxorubicin + 1.0 μM DMAG | ~25% | ~40% |

Table 3: Effect of DMAG on Intracellular Accumulation of Doxorubicin and Rhodamine 123 in K562/DOX Cells [1]

| Treatment | Fold Increase in Doxorubicin Fluorescence | Percentage Increase in Rhodamine 123 Fluorescence |

| 1.0 μM DMAG | 2.3-fold | 49.11% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.[1]

Cell Culture

-

Cell Lines: Doxorubicin-sensitive human leukemia K562 cells and doxorubicin-resistant K562/DOX cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Maintenance of Resistance: K562/DOX cells were cultured in the presence of 1.0 μM doxorubicin to maintain the MDR phenotype. Cells were grown in doxorubicin-free medium for at least one week before experiments.

MTT Assay for Cytotoxicity

-

Cells were seeded into 96-well plates at a density of 5 × 10^4 cells/well.

-

After 24 hours, cells were treated with various concentrations of doxorubicin in the presence or absence of a non-toxic concentration of DMAG.

-

The cells were incubated for an additional 48 hours.

-

20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 490 nm using a microplate reader.

-

The IC50 value (the concentration of drug required to inhibit cell growth by 50%) was calculated.

Apoptosis Analysis by Hoechst 33342/Propidium Iodide Double Staining

-

K562/DOX or K562 cells were seeded into 96-well plates at a density of 1 × 10^4 cells/well.

-

After 24 hours, cells were treated with doxorubicin (15.0 μM for K562/DOX and 0.15 μM for K562) in the presence or absence of DMAG for 24 and 48 hours.

-

Cells were then incubated with 5 μg/mL Hoechst 33342 for 10 minutes, followed by the addition of 5 μg/mL propidium iodide (PI) for 15 minutes in the dark.

-

The cells were observed and imaged using a fluorescence microscope.

-

Apoptotic cells were identified by condensed or fragmented nuclei stained bright blue by Hoechst 33342, while necrotic cells were identified by red staining by PI.

Intracellular Doxorubicin and Rhodamine 123 Accumulation Assay

-

K562/DOX cells were seeded into 24-well plates at a density of 1 × 10^6 cells/well and incubated for 24 hours.

-

The cells were pre-incubated with or without DMAG for 1 hour.

-

For doxorubicin accumulation, cells were then incubated with 15.0 μM doxorubicin for 1 hour.

-

For rhodamine 123 accumulation, cells were incubated with 5.0 μM rhodamine 123 for 1 hour.

-

After incubation, the cells were washed three times with ice-cold PBS.

-

The cells were then lysed with 0.1% Triton X-100.

-

The fluorescence intensity of the cell lysates was measured using a spectrofluorometer. Doxorubicin was excited at 485 nm and emission was measured at 595 nm. Rhodamine 123 was excited at 485 nm and emission was measured at 535 nm.

Proposed Mechanism of Action

The experimental data strongly suggest that this compound reverses multidrug resistance by inhibiting the function of the P-glycoprotein (P-gp) efflux pump.

References

5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Dimethoxylariciresinol 4-O-glucoside, a lignan glycoside identified in plant species such as Lonicera maackii (Amur Honeysuckle) and Phellodendron amurense (Amur Cork Tree).[1][2] Due to the limited availability of a dedicated primary publication on its initial discovery, this document synthesizes information from publicly available data and established methodologies for structurally related compounds to present a thorough technical profile.

Compound Identity and Physicochemical Properties

This compound is a complex natural product belonging to the lignan class of phenylpropanoid derivatives. Lignans are of significant interest in drug discovery due to their diverse pharmacological activities.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(2S,3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[2] |

| Synonyms | 5,5'-Dimethoxylariciresil 4-O-glucoside, MANGLIESIDE-E |

| CAS Number | 154418-16-3[2] |

| Molecular Formula | C₂₈H₃₈O₁₃[1] |

| Molecular Weight | 582.59 g/mol [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | -0.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 7 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[2] |

| Rotatable Bond Count | 10 | PubChem[2] |

| Exact Mass | 582.23124126 Da | PubChem[2] |

| Topological Polar Surface Area | 186 Ų | PubChem[2] |

Discovery and Natural Occurrence

This compound has been identified as a natural constituent of at least two distinct plant species:

-

Lonicera maackii (Amur Honeysuckle): A deciduous shrub native to eastern Asia, it is also known as an invasive species in North America.[1]

-

Phellodendron amurense (Amur Cork Tree): A medicinal plant used in traditional Chinese medicine, its bark is a known source of various alkaloids and lignans.[2][3]

The discovery of this lignan glycoside is part of the broader phytochemical investigation of these plants, which are rich in secondary metabolites.

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of this compound has not been published, a general and effective methodology can be constructed based on established techniques for separating polar lignan glycosides from plant matrices.[4][5] The following workflow represents a standard approach that would be applicable.

Figure 1: Generalized workflow for the isolation and purification of this compound.

Methodology Details:

-

Plant Material Preparation: The dried aerial parts or bark of the source plant (e.g., Lonicera maackii) are ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered material is typically extracted with a polar solvent system, such as 70-80% aqueous ethanol or methanol, to efficiently solubilize the polar glycosides.[4] This can be performed at room temperature (maceration) over several days or under heat using a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is resuspended in water and partitioned against a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Lignan glycosides, being highly polar, are expected to remain in the aqueous phase. This step removes non-polar compounds like lipids and chlorophyll.

-

Column Chromatography:

-

Macroporous Resin: The aqueous fraction is first passed through a macroporous resin (e.g., Diaion HP-20 or Amberlite XAD) column. After washing with water to remove sugars and other highly polar impurities, the lignan glycosides are eluted with a gradient of ethanol in water.

-

Silica Gel: Fractions enriched with the target compound are then subjected to silica gel column chromatography, eluting with a solvent system such as chloroform-methanol or ethyl acetate-methanol to separate compounds based on polarity.

-

Preparative HPLC: Final purification is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of acetonitrile or methanol in water.

-

Structural Elucidation Data

Table 3: Expected ¹H NMR Spectral Data (in DMSO-d₆, 500 MHz)

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aglycone Moiety | |||

| H-2', H-6' | ~6.5 - 6.7 | s | |

| H-2'', H-6'' | ~6.3 - 6.5 | s | |

| H-7' | ~2.5 - 2.8 | m | |

| H-8' | ~1.8 - 2.2 | m | |

| H-7'' | ~4.5 - 4.8 | d | ~7-8 |

| H-8'' | ~2.3 - 2.6 | m | |

| H-9', H-9'' | ~3.4 - 3.8 | m | |

| OCH₃ (x4) | ~3.7 - 3.9 | s | |

| Glucoside Moiety | |||

| H-1''' | ~4.8 - 5.0 | d | ~7-8 |

| H-2''' - H-6''' | ~3.1 - 4.5 | m | |

Table 4: Expected ¹³C NMR Spectral Data (in DMSO-d₆, 125 MHz)

| Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aglycone Moiety | |

| C-1', C-1'' | ~130 - 138 |

| C-2', C-6', C-2'', C-6'' | ~104 - 108 |

| C-3', C-5', C-3'', C-5'' | ~147 - 150 |

| C-4', C-4'' | ~135 - 145 |

| C-7', C-7'' | ~33 - 50 |

| C-8', C-8'' | ~40 - 55 |

| C-9', C-9'' | ~60 - 72 |

| OCH₃ | ~56 |

| Glucoside Moiety | |

| C-1''' | ~101 - 103 |

| C-2''' | ~73 - 75 |

| C-3''' | ~76 - 78 |

| C-4''' | ~69 - 71 |

| C-5''' | ~77 - 79 |

| C-6''' | ~60 - 62 |

Table 5: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected [M+H]⁺ or [M+Na]⁺ | Key Fragmentation Ions |

|---|

| HR-ESI-MS | Positive | m/z 583.2385 or 605.2204 | m/z 421 (loss of glucose) |

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the broader class of lignan glycosides exhibits a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant activities. Structurally similar compounds have been shown to modulate key cellular signaling pathways involved in cellular defense and inflammation.

Based on studies of related lignans, a potential mechanism of action could involve the modulation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Figure 2: Hypothesized signaling pathway for the antioxidant activity of this compound via Nrf2 activation.

This proposed pathway suggests that the compound may inhibit the Keap1 protein, preventing the degradation of the transcription factor Nrf2. Liberated Nrf2 can then translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of protective genes, ultimately bolstering the cell's defense against oxidative stress. This remains a hypothesis pending direct experimental validation.

Future Directions and Applications

The structural features of this compound make it an intriguing candidate for further pharmacological investigation. Key areas for future research include:

-

Definitive Isolation and Characterization: A full, published account of its isolation with complete spectroscopic data is needed to provide a definitive reference for the scientific community.

-

Pharmacological Screening: In vitro and in vivo studies are required to determine its biological activities, focusing on its potential as an anti-inflammatory, antioxidant, or neuroprotective agent.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies, including the validation of its effects on pathways like Keap1-Nrf2, would be crucial.

-

Synthetic Approaches: Development of a synthetic route could provide a sustainable source of the compound for extensive biological testing and potential therapeutic development.

This technical guide serves as a foundational resource for researchers interested in this compound, providing a framework for its study and highlighting its potential in the field of drug discovery and natural product chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, properties and obtention routes of flaxseed lignan secoisolariciresinol, a review | Université de Liège [popups.uliege.be]

- 6. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 5,5'-Dimethoxylariciresinol 4-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) is a lignan glycoside found in several medicinal plants, including Lonicera maackii, Mahonia species, and Phellodendron amurense.[1][2] While the broader class of lignans is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the pharmacological profile of isolated DMAG is primarily characterized by its potent activity in the reversal of multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the known pharmacological properties of DMAG, with a focus on its mechanism of action in sensitizing cancer cells to chemotherapeutic agents. Detailed experimental protocols for the key studies are provided, along with a discussion of potential, yet unconfirmed, anti-inflammatory and antioxidant activities based on related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C28H38O13 | [1][2] |

| Molecular Weight | 582.59 g/mol | [1][2] |

| CAS Number | 154418-16-3 | |

| Class | Lignans, Phenylpropanoids | [1] |

Pharmacological Activity: Reversal of Multidrug Resistance

The most well-documented pharmacological effect of DMAG is its ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. This has been demonstrated in doxorubicin-resistant human leukemia cells (K562/DOX).

Quantitative Data

The following table summarizes the key quantitative findings from a study investigating the MDR reversal activity of DMAG.

| Parameter | Cell Line | Treatment | Result |

| Doxorubicin IC50 | K562 (sensitive) | Doxorubicin alone | 1.07 ± 0.09 µM |

| Doxorubicin IC50 | K562/DOX (resistant) | Doxorubicin alone | 34.93 ± 1.37 µM |

| Doxorubicin IC50 | K562/DOX (resistant) | Doxorubicin + 1.0 µM DMAG | 12.51 ± 1.28 µM |

| Doxorubicin Accumulation | K562/DOX (resistant) | 15.0 µM Doxorubicin for 1h | Fluorescence Intensity: 33093.12 |

| Doxorubicin Accumulation | K562/DOX (resistant) | 15.0 µM Doxorubicin + 1.0 µM DMAG for 1h | 2.3-fold increase in fluorescence intensity |

| Rhodamine 123 Accumulation | K562/DOX (resistant) | Rhodamine 123 alone | Baseline |

| Rhodamine 123 Accumulation | K562/DOX (resistant) | Rhodamine 123 + 1.0 µM DMAG | 49.11% increase in fluorescence intensity |

Mechanism of Action

DMAG's ability to reverse MDR is attributed to its inhibition of the P-glycoprotein efflux pump. P-gp is a transmembrane protein that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, DMAG increases the intracellular accumulation of these drugs, restoring their cytotoxic effects. The increased accumulation of both doxorubicin and rhodamine 123, a known P-gp substrate, in the presence of DMAG supports this mechanism.

Signaling Pathways

The regulation of P-glycoprotein is complex and involves multiple signaling pathways. While the direct effect of DMAG on these pathways has not been elucidated, its inhibitory action on P-gp suggests a potential modulation of pathways known to regulate P-gp expression and function. These include the PI3K/Akt, Wnt/β-catenin, and MAPK (ERK, p38, JNK) signaling pathways.

Potential Pharmacological Activities (Contextual)

While direct evidence is currently lacking for the anti-inflammatory and antioxidant properties of purified this compound, the broader class of lignans and extracts from plants containing DMAG exhibit these activities.[3][4][5][6][7] This suggests that DMAG may possess similar properties, which warrants further investigation.

Potential Anti-inflammatory Activity

Lignans, as a chemical class, have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[3][5] For instance, extracts of Lonicera maackii and Mahonia species, both sources of DMAG, have demonstrated anti-inflammatory effects.[4][7] A common in vitro method to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Potential Antioxidant Activity

Many lignans are known for their antioxidant capacity, which is the ability to scavenge free radicals.[3][6] The antioxidant potential of plant extracts containing DMAG has been reported.[4][7] Standard in vitro assays to determine antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][9][10]

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted from the methodology used to assess the effect of DMAG on doxorubicin cytotoxicity in K562/DOX cells.

-

Cell Seeding: Seed K562/DOX cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with various concentrations of doxorubicin, both in the presence and absence of a fixed concentration of DMAG (e.g., 1.0 µM).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Intracellular Drug Accumulation (Rhodamine 123 Assay)

This protocol describes a method to assess the effect of DMAG on the efflux pump activity of P-glycoprotein using the fluorescent substrate rhodamine 123.

-

Cell Preparation: Harvest K562/DOX cells and resuspend them in a suitable buffer.

-

Incubation with DMAG: Incubate the cells with or without DMAG (e.g., 1.0 µM) for a specified time (e.g., 1 hour).

-

Rhodamine 123 Loading: Add rhodamine 123 to the cell suspension and incubate for a further period to allow for cellular uptake.

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the relative intracellular accumulation of rhodamine 123.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This is a prospective protocol to evaluate the potential anti-inflammatory activity of DMAG.

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment with DMAG: Pre-treat the cells with various concentrations of DMAG for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of DMAG.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a prospective protocol to evaluate the potential antioxidant activity of DMAG.[8][9][10]

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of DMAG with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

This compound has a well-defined role as a potent modulator of multidrug resistance in cancer cells through the inhibition of the P-glycoprotein efflux pump. This activity presents a promising avenue for its development as an adjuvant in chemotherapy to overcome drug resistance. However, the broader pharmacological profile of DMAG remains largely unexplored. Future research should focus on validating the potential anti-inflammatory and antioxidant activities of this compound through direct in vitro and in vivo studies. Elucidating the precise molecular interactions of DMAG with P-glycoprotein and its influence on associated signaling pathways will further enhance its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C28H38O13 | CID 91895367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lignans: Advances in Biosynthesis, Bioavailability, and Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lonicera maackii (Rupr.) Maxim: a review of its phytochemistry, pharmacological activities and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2.4.1. Radical-Scavenging Activity [bio-protocol.org]

The Ethnobotanical Landscape and Therapeutic Potential of 5,5'-Dimethoxylariciresinol 4-O-glucoside

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5,5'-Dimethoxylariciresinol 4-O-glucoside, a notable lignan glycoside, has been identified in plant species with a rich history in traditional medicine, particularly in East Asia. This technical guide delves into the ethnobotanical applications of plants containing this compound, primarily Lonicera maackii (Amur Honeysuckle) and Phellodendron amurense (Amur Cork Tree). It further consolidates the current scientific understanding of the compound's biological activities, with a focus on its cytotoxic effects against cancer cells. This document provides detailed experimental protocols for the extraction, isolation, and biological evaluation of lignans, alongside a quantitative analysis of the cytotoxic potency of this compound. Furthermore, potential signaling pathways, including NF-κB and MAPK, that may be modulated by this class of compounds are illustrated, offering a roadmap for future research and drug development endeavors.

Introduction